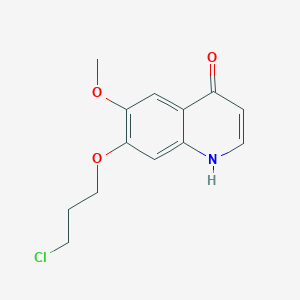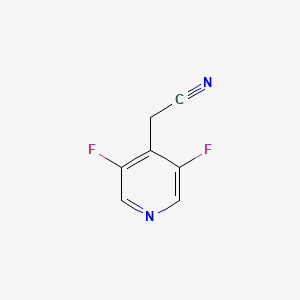
Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester
Übersicht
Beschreibung
Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester is an organic compound with the molecular formula C11H10FNO6 It is a derivative of malonic acid, featuring a fluorine atom and a nitro group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester typically involves the reaction of dimethyl malonate with 4-fluoro-2-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Reduction: 4-amino-2-nitrophenylmalonate.
Substitution: Various substituted phenylmalonates depending on the nucleophile used.
Hydrolysis: 4-fluoro-2-nitrophenylmalonic acid.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects are determined by the functional groups present and their interactions with biological targets. The nitro group, for instance, can participate in redox reactions, while the ester groups can be hydrolyzed to release active carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester can be compared with other malonate derivatives such as:
Dimethyl 2-nitrophenylmalonate: Lacks the fluorine atom, which can affect its reactivity and applications.
Dimethyl 4-chloro-2-nitrophenylmalonate: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
Dimethyl 4-bromo-2-nitrophenylmalonate: Contains a bromine atom, which can influence its reactivity in substitution reactions.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s electronic properties and reactivity, making it valuable for specific applications in synthesis and drug development.
Eigenschaften
Molekularformel |
C11H10FNO6 |
|---|---|
Molekulargewicht |
271.20 g/mol |
IUPAC-Name |
dimethyl 2-(4-fluoro-2-nitrophenyl)propanedioate |
InChI |
InChI=1S/C11H10FNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3 |
InChI-Schlüssel |
YGMYINIHIYQFHB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[5,1-B]thiazole-7-carbonitrile](/img/structure/B8779267.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B8779268.png)
![2-[2-(Methylamino)ethyl]aniline](/img/structure/B8779271.png)



![2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde](/img/structure/B8779299.png)



